DBCO-Sulfo-Link-Biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

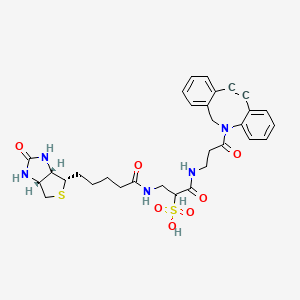

DBCO-Sulfo-Link-Biotin is a biotinylated reagent that is useful for introducing a biotin moiety to proteins and cell surfaces containing an azide moiety using copper-free Click Chemistry . This biotin compound is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .

Synthesis Analysis

The conjugation reaction between an antibody and an oligonucleotide was performed using copper-free click chemistry. The antibodies were functionalized by crosslinking DBCO molecules to the amine side chains of the antibody via N-hydroxysuccinimide (NHS) functionalization .Molecular Structure Analysis

The chemical formula of DBCO-Sulfo-Link-Biotin is C31H35N5O7S2. Its exact mass is 653.20 and its molecular weight is 653.770 .Chemical Reactions Analysis

DBCO-Sulfo-Link-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . In a study, it was found that the binding efficiency of the azide/DBCO coupling was significantly higher for azide/BCN at the two reaction regimes .Physical And Chemical Properties Analysis

DBCO-Sulfo-Link-Biotin is an aqueous soluble biotin reagent. It is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .Scientific Research Applications

In Vitro Cellular Target Protein Labeling

DBCO-Sulfo-Link-Biotin is utilized in copper-free click chemistry for specific labeling of cellular target proteins. This application is crucial for studying drug target engagement with drug surrogates in live cells .

In Vivo Molecular Imaging

The compound facilitates efficient and effective molecular imaging in vivo. This is particularly important for diagnosis and therapy, as it allows for the visualization of biological processes without the need for toxic catalysts .

Ex Vivo Tissue Analysis

Ex vivo applications of DBCO-Sulfo-Link-Biotin include the development of molecular tools that aid in understanding tissue development, disease diagnosis, and therapeutic monitoring .

Antibody-Drug Conjugates (ADCs) Synthesis

This biotin derivative is used as a cleavable linker in the synthesis of ADCs. It contains a DBCO group that undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide groups, which is pivotal for targeted drug delivery systems .

Microarray Fabrication

DBCO-Sulfo-Link-Biotin can be immobilized onto surfaces functionalized with azide groups. This property is exploited for the specific attachment of biotinylated molecules in microarray fabrication, which is a key technique in genomic and proteomic research .

Biosensor Development

The compound’s ability to attach to azide-functionalized surfaces also makes it valuable for biosensor development. Biotinylated molecules can be specifically attached to create sensitive and specific detection systems .

Mechanism of Action

Target of Action

The primary target of DBCO-Sulfo-Link-Biotin is proteins and cell surfaces containing azide moiety . The azide moiety is a functional group that is often introduced into biomolecules to enable their selective labeling .

Mode of Action

DBCO-Sulfo-Link-Biotin interacts with its targets through a copper-free Click Chemistry mechanism . It contains a DBCO (dibenzocyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction results in a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-Sulfo-Link-Biotin is the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . This reaction enables the selective labeling of azide-containing molecules or compounds, which can be useful in various biochemical applications, including the study of protein function and the tracking of cellular processes .

Pharmacokinetics

It’s important to note that dbco-sulfo-link-biotin is a water-soluble compound due to its negatively charged, water-soluble sulfonate group . This property likely influences its bioavailability and distribution.

Result of Action

The result of DBCO-Sulfo-Link-Biotin’s action is the formation of a stable triazole linkage between the biotin moiety and the azide-containing target . This allows for the selective labeling of the target, which can then be detected or isolated using streptavidin or avidin affinity reagents .

Action Environment

The action of DBCO-Sulfo-Link-Biotin is influenced by the presence of azide groups on the target molecules or cell surfaces . The water solubility of DBCO-Sulfo-Link-Biotin due to its sulfonate group also allows it to operate effectively in aqueous environments .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEWKDCHVSWNBX-MXGHRJRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N5O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-Sulfo-Link-Biotin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)